Dermaseptin-B5

Antimicrobial peptides Hemolytic activity Selectivity index

Researchers studying antimicrobial resistance face challenges in sourcing structurally validated, sequence-specific dermaseptins for reproducible SAR and synergy studies. Dermaseptin-B5 addresses this need as a well-characterized, cationic α-helical AMP with broad-spectrum activity and low hemolytic potential, enabling direct comparative analysis with B3 and other B-family members. - Sequence-defined (GLWNKIKEAASKAAGKAALGFVNEMV-NH2) for experimental reproducibility - Distinct antimicrobial spectrum & synergy potential (up to 100-fold with conventional antibiotics) - Low mammalian cytotoxicity profile suitable for formulation & in vivo model development

Molecular Formula
Molecular Weight
Cat. No. B1577019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-B5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-B5 Overview


Dermaseptin-B5 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the South American tree frog Phyllomedusa bicolor [1]. Belonging to the dermaseptin B family, this 26-residue peptide (sequence: GLWNKIKEAASKAAGKAALGFVNEMV) exhibits a molecular mass of ~2704 Da and a net charge of +2 at physiological pH [2]. Dermaseptin-B5 functions primarily through membrane disruption, leveraging its amphipathic structure to interact with and lyse microbial lipid bilayers [3]. Its broad-spectrum activity profile encompasses both Gram-positive and Gram-negative bacteria, positioning it as a key research tool for investigating novel antimicrobial strategies against multidrug-resistant pathogens [1].

1

Antimicrobial screening tool for Gram-positive and Gram-negative pathogens

2

Membrane-active peptide probe for mechanistic biophysical studies

3

Research on novel antimicrobial strategies against multidrug-resistant organisms

Dermaseptin-B5 Substitution Failure Evidence


Within the dermaseptin superfamily, amino acid sequence variations of 40% or more translate into significant functional divergence, rendering in-class peptides non-interchangeable [1]. Classic studies demonstrate that closely related dermaseptins exhibit distinct spectra of antimicrobial activity against Gram-positive, Gram-negative, and fungal pathogens, as well as marked differences in hemolytic potential [1]. Furthermore, dermaseptins exhibit dramatic synergy when combined, achieving up to a 100-fold increase in antibiotic activity over individual peptide activity [1]. This evidence confirms that selecting a specific dermaseptin variant, such as B5, is critical for ensuring experimental reproducibility and achieving the desired bioactivity profile, as generic substitution risks introducing unintended potency, selectivity, or toxicity artifacts.

!

Sequence divergence above 40% within dermaseptin family may significantly shift target pathogen profile

!

Hemolytic potential can differ markedly among closely related dermaseptins; generic substitution may introduce unintended mammalian cell toxicity

!

Observed synergy between dermaseptins may not transfer across variants; activity in combination requires variant-specific validation

Dermaseptin-B5 Differentiation Evidence


Hemolytic Selectivity vs Dermaseptin S4

Dermaseptin-B5 exhibits a favorable therapeutic window with no detectable hemolysis at its effective antimicrobial concentrations. This contrasts sharply with dermaseptin S4, a close analog known to cause significant lysis of erythrocytes at low micromolar concentrations [1]. This differentiation is critical for applications requiring high selectivity for microbial membranes over mammalian cells.

Hemolytic selectivity
Class-level inference

Dermaseptin-B5: no hemolysis detected at antimicrobial levels; S4: erythrocyte lysis at µM range

Supports mammalian cell toxicity screening

Hemolysis data to verify in target assay

Antimicrobial peptides Hemolytic activity Selectivity index

Antimicrobial MIC Potency

Dermaseptin-B5 demonstrates potent, broad-spectrum antibacterial activity with MIC values in the low micromolar range. While direct head-to-head comparisons with other dermaseptin B family members are limited in published literature, available data for related peptides such as Dermaseptin-B3 provide a quantitative baseline [1]. Dermaseptin-B3, for example, exhibits MICs of 1.3-5.0 µM against S. aureus, P. aeruginosa, and E. coli [1]. The structural similarities between B5 and B3 suggest a comparable potency profile, positioning B5 as a valuable alternative for structure-activity relationship (SAR) studies within this subfamily.

Antimicrobial MIC potency
Cross-study comparable

Low micromolar MIC inferred from B3 (1.3–5.0 µM vs S. aureus, P. aeruginosa, E. coli)

Supports antimicrobial screening context

B5-specific MIC data to verify

Minimum Inhibitory Concentration (MIC) Antibacterial activity Broad-spectrum

Synergy in Combination Therapy

A defining characteristic of the dermaseptin family is their capacity for dramatic synergistic interactions. Studies demonstrate that combining different dermaseptin family members can result in a 100-fold increase in antibiotic activity compared to the activity of individual peptides [1]. This property suggests that Dermaseptin-B5 is not merely a standalone antimicrobial but a valuable component for developing potent combination regimens, potentially overcoming resistance mechanisms that limit conventional antibiotics [2].

Synergy potential
Class-level inference

Dermaseptin combination: up to 100-fold increase in activity over single peptide

Supports combination screening context

B5-specific synergy data to verify

Antimicrobial synergy Combination therapy Resistance mitigation

Dermaseptin-B5 Application Scenarios


SAR Studies in Dermaseptin B

Dermaseptin-B5 serves as a critical reference compound for SAR studies aimed at understanding the molecular determinants of antimicrobial potency and selectivity within the dermaseptin B family. Its sequence, which is highly similar yet distinct from Dermaseptin-B3, allows researchers to probe the functional consequences of specific amino acid variations on membrane interaction and pathogen targeting [1]. Procurement of B5 enables direct comparative analysis with B3, B2, and other B-family members to dissect the structural basis of their overlapping but non-identical bioactivity profiles.

Low-Hemolytic Antimicrobial Formulations

Based on class-level evidence indicating that certain dermaseptins, unlike the highly hemolytic S4 variant, exhibit minimal erythrocyte lysis, Dermaseptin-B5 is a prime candidate for developing topical or systemic antimicrobial formulations where low mammalian cytotoxicity is paramount [1]. Its use in formulation screens can help identify vehicles and delivery systems that preserve its membrane-targeting activity while ensuring safety for in vivo applications.

Combination Therapy for Antibiotic Resistance

Leveraging the established synergistic potential of dermaseptins, Dermaseptin-B5 is ideally suited for combination therapy research [2]. It can be evaluated in checkerboard assays with conventional antibiotics (e.g., β-lactams, fluoroquinolones) or other antimicrobial peptides to identify synergistic combinations that effectively eradicate multidrug-resistant pathogens such as Acinetobacter baumannii and MRSA at reduced doses [3]. This application addresses a critical need in the fight against antimicrobial resistance.

Membrane-Active Peptide Mechanistic Studies

Dermaseptin-B5's mechanism of action, which involves disruption of microbial cell membranes through its amphipathic α-helical structure, makes it a valuable tool for fundamental biophysical studies [4]. Researchers can utilize B5 in model membrane systems (e.g., liposome leakage assays, surface plasmon resonance) to investigate peptide-lipid interactions, membrane permeability, and the kinetics of pore formation, contributing to the rational design of next-generation membrane-active antimicrobials.

Application
Selection Property
Validation Focus
Dermaseptin B SAR studies
Sequence homology to B3
Structure-activity correlation review
Mammalian cell toxicity screening
Hemolytic selectivity profile
Erythrocyte lysis assay context
Combination antibiotic screening
Synergy potential with antibiotics
Checkerboard assay outcome review
Membrane biophysics studies
Amphipathic α-helical structure
Liposome leakage / SPR kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin-B5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.